molecular formula C8H6ClN3O B2524394 2-Azido-1-(4-chlorophenyl)ethanone CAS No. 26086-60-2

2-Azido-1-(4-chlorophenyl)ethanone

Cat. No.: B2524394
CAS No.: 26086-60-2
M. Wt: 195.61
InChI Key: FMWGORFLXHAAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6ClN3O. It is characterized by the presence of an azido group (-N3) and a chlorophenyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4-chlorophenyl)ethanone typically involves the reaction of 4-chlorophenylacetic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the efficient formation of the azido group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4-chlorophenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azido-1-(4-chlorophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and tracking biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-chlorophenyl)ethanone involves the reactivity of the azido group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it participates in. For example, in biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal click chemistry reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-(4-bromophenyl)ethanone
  • 2-Azido-1-(4-fluorophenyl)ethanone
  • 2-Azido-1-(4-methylphenyl)ethanone

Uniqueness

2-Azido-1-(4-chlorophenyl)ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its analogs. The chlorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-azido-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWGORFLXHAAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.